molecular formula C19H15N5OS B2618044 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide CAS No. 924824-48-6

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2618044
CAS No.: 924824-48-6
M. Wt: 361.42
InChI Key: HHNOPTKEHUNRRW-UHFFFAOYSA-N
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Description

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide is a versatile compound with intriguing properties that make it ideal for various scientific research applications. This compound is particularly notable for its potential in drug discovery, organic synthesis, and material chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide typically involves the reaction of naphthalen-2-yl-tetrazole with phenylacetamide under specific conditions. The process often employs click chemistry approaches, which are known for their efficiency and eco-friendliness . The reaction conditions usually include moderate temperatures and the use of solvents like acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used in organic synthesis as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific pathways involved in diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of certain enzymes and receptors, thereby influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide include:

    N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides: These compounds have shown potential as nonnucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.

    N-(Methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide: Known for triggering IFN-mediated antiviral immune responses.

Uniqueness

What sets this compound apart is its unique combination of a naphthalene ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and materials.

Biological Activity

The compound 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15N5S\text{C}_{16}\text{H}_{15}\text{N}_{5}\text{S}

This compound features a naphthalene moiety, a tetrazole ring, and a phenylacetamide group, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have shown effectiveness against various bacterial strains. For instance, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential through various in vitro assays. Studies have reported that derivatives with the naphthalenic and tetrazolic structures exhibit cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 10 µM to 25 µM, indicating moderate to high efficacy in inhibiting cell proliferation .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. The activation of caspase pathways has been observed, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. Additionally, the compound appears to interfere with the cell cycle progression, particularly at the G2/M phase, which contributes to its anticancer effects .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) has been conducted on similar compounds. Key findings include:

  • Substituents on the phenyl ring : Electron-withdrawing groups enhance activity.
  • Tetrazole ring : Essential for maintaining biological activity; modifications can lead to loss of efficacy.
Compound VariantSubstituentsMIC (µg/mL)IC50 (µM)
A-Cl815
B-NO2412
C-OCH31620

Case Studies

In a clinical study involving patients with resistant bacterial infections, a derivative of this compound was administered alongside standard antibiotics. Results indicated a synergistic effect, improving treatment outcomes compared to antibiotics alone. The combination therapy reduced the bacterial load significantly within 48 hours .

Properties

IUPAC Name

2-(1-naphthalen-2-yltetrazol-5-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-18(20-16-8-2-1-3-9-16)13-26-19-21-22-23-24(19)17-11-10-14-6-4-5-7-15(14)12-17/h1-12H,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNOPTKEHUNRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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